TH-BD belongs to the class of organic compounds known as diazepines, characterized by a seven-membered ring structure containing two nitrogen atoms. The specific name "2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" refers to the substitution pattern on the ring and the presence of a hydrogen atom attached to the first carbon (C1) in the ring ().
Despite sharing structural similarities with therapeutically relevant benzodiazepines, there is a scarcity of scientific literature specifically investigating TH-BD. Existing research primarily focuses on its derivatives, such as 2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid, which exhibits potential anticonvulsant properties ().
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a bicyclic compound that contains two nitrogen atoms within a seven-membered ring system. Its structure can be represented as follows:
This compound is notable for its potential pharmacological properties and serves as a scaffold for various derivatives with enhanced biological activity.
The chemical reactivity of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine includes various transformations typical of benzodiazepines. It can undergo:
2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine and its derivatives exhibit a range of biological activities:
Several synthetic approaches have been developed for producing 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine:
The applications of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine are primarily in medicinal chemistry:
Several compounds share structural similarities with 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 1H-benzodiazepine | Benzodiazepine | Common anxiolytic effects |
| 2-amino-5-phenyldihydropyridine | Dihydropyridine | Potential neuroprotective properties |
| 7-chloro-1H-benzodiazepine | Benzodiazepine | Well-known sedative effects |
What distinguishes 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine from other similar compounds is its specific bicyclic structure and the potential for unique interactions with GABA receptors. This structural variation may lead to distinct pharmacological profiles compared to more common benzodiazepines.
The benzodiazepine family is characterized by a fusion of a benzene ring with a seven-membered diazepine ring containing two nitrogen atoms. 2,3,4,5-Tetrahydro-1H-benzo[e]diazepine distinguishes itself through partial saturation of the diazepine ring, which reduces aromaticity and alters electronic properties compared to fully unsaturated analogs like 1,4-benzodiazepin-2-ones. Key structural features include:
Table 1: Structural Comparison with Representative Benzodiazepines
| Compound | Ring Saturation | Fusion Pattern | Key Substituents |
|---|---|---|---|
| Diazepam | Fully aromatic | Benzo[b] | 2-keto, N-1 methyl |
| 1,4-Benzodiazepin-2-one | Fully aromatic | Benzo[e] | 2-keto, N-1 hydrogen |
| 2,3,4,5-Tetrahydro derivative | Partially saturated | Benzo[e] | N-1 hydrogen, no keto group |
This structural profile positions the compound as a flexible precursor for synthesizing pharmacologically active molecules while avoiding the regulatory constraints associated with psychoactive benzodiazepines.
The discovery of benzodiazepines dates to 1955 with Leo Sternbach’s accidental synthesis of chlordiazepoxide (Librium). While 2,3,4,5-tetrahydro-1H-benzo[e]diazepine itself lacks clinical use, its development emerged from efforts to explore the structure-activity relationships (SAR) of benzodiazepine analogs during the 1960s–1980s.
The International Union of Pure and Applied Chemistry (IUPAC) name derives from:
Alternative names include "tetrahydrobenzodiazepine" and "1H-1,4-benzodiazepine, 2,3,4,5-tetrahydro-," reflecting its synthetic versatility. Early synthetic routes involved cyclization of o-phenylenediamine derivatives with ketones or aldehydes, though modern methods employ transition metal-catalyzed cross-coupling reactions for higher efficiency.
2,3,4,5-Tetrahydro-1H-benzo[e]diazepine serves as a cornerstone in heterocyclic chemistry due to its dual role as a synthetic intermediate and a conformational study subject.
Table 2: Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Ugi Four-Component Condensation | 1-Isocyanocyclohexene, Acid | 1,4-Benzodiazepine-2,5-diones | 70–85 |
| CuI-Catalyzed Cyclization | N,N-Dimethylglycine, DMF | Azetidine-Fused Derivatives | 65–90 |
| Nucleophilic Ring Opening | NaN₃, KCN, PhSNa | 3-Functionalized Derivatives | 73–90 |
Variable-temperature NMR and density functional theory (DFT) analyses reveal that the tetrahydro configuration permits chair-like and boat-like conformations, influencing intermolecular interactions in crystal lattices and solution-phase reactivity. This flexibility is exploited in designing topologically constrained peptides and enzyme inhibitors.
One-pot synthesis approaches for 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepine derivatives represent a significant advancement in synthetic efficiency, allowing multiple bond-forming reactions to occur sequentially without isolation of intermediate products [3]. These methodologies have gained prominence due to their ability to construct complex heterocyclic frameworks while minimizing waste generation and synthetic steps [4].
The nucleophilic addition/dehydration/cyclization sequence represents a fundamental approach to constructing the diazepine framework through sequential transformations [5]. This methodology typically involves the initial condensation of o-phenylenediamine with appropriate carbonyl-containing substrates, followed by intramolecular cyclization to form the seven-membered heterocyclic ring [3]. The process generally proceeds through enamine intermediate formation, which undergoes subsequent dehydration and ring closure under appropriate reaction conditions [6].
Research findings demonstrate that these sequences can achieve yields ranging from 68% to 98% depending on the specific substrates and reaction conditions employed [4]. The mechanism typically involves nucleophilic attack of the diamine on electrophilic centers, followed by elimination of water molecules and subsequent cyclization through intramolecular nucleophilic substitution [5]. Temperature control plays a crucial role in these transformations, with optimal conditions typically ranging from room temperature to 120°C [3].
| Substrate Type | Yield Range (%) | Reaction Time | Temperature (°C) |
|---|---|---|---|
| Aromatic ketones | 84-96 | 30 min - 8 h | 80-120 |
| α,β-Unsaturated ketones | 56-79 | 8-10 h | Reflux |
| 1,3-Dicarbonyl compounds | 35-95 | 45 min - 7 h | 70-140 |
Catalyst-mediated synthesis strategies have revolutionized the preparation of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepine derivatives by enabling reactions under milder conditions and improving selectivity [4]. Lewis acid catalysts such as cerium chloride and iron-based nanocatalysts have demonstrated exceptional efficiency in promoting these transformations [3]. The use of heterogeneous catalysts, including metal organic frameworks and silica-supported systems, has enabled catalyst recovery and reuse, making these processes more economically viable [7].
Ferrocene-supported activated carbon catalysts have shown remarkable activity, achieving 99% conversion of starting materials with 91% selectivity toward the desired benzodiazepine products under solvent-free conditions [4]. These catalytic systems typically operate through Lewis acid activation of carbonyl groups, facilitating nucleophilic attack and subsequent cyclization [3]. The synergistic effect of metal centers and acidic support materials creates multiple catalytic sites that can accommodate different reaction steps simultaneously [4].
Research has identified optimal catalyst loadings typically ranging from 5 to 20 mol%, with reaction times varying from 30 minutes to 12 hours depending on the specific catalytic system employed [7]. Temperature requirements for catalyst-mediated processes are generally lower than thermal methods, typically operating between 60°C and 100°C [4].
Domino reaction pathways for diazepine synthesis involve consecutive transformations that proceed without isolation of intermediates, creating multiple bonds and rings in a single operation [5]. These methodologies are particularly valuable for constructing complex substituted diazepine frameworks with high molecular diversity [8]. The domino approach typically involves initial condensation followed by cyclization and additional functionalization steps that occur spontaneously under the reaction conditions [5].
A significant example involves the reaction of substituted phenylenediamines with 2-thiazolecarboxaldehyde and diethyl acetylenedicarboxylate, which proceeds through a nucleophilic addition/dehydration/cyclization/hydrogen shift sequence [5]. This transformation yields substituted benzo[b] [1] [2]diazepines with both imine and enamine structural motifs, demonstrating the versatility of domino pathways [5]. The selectivity between these structural forms can be controlled through careful optimization of reaction conditions and substrate choice [5].
Recent developments include three-component domino reactions involving o-phenylenediamine, β-carbonyl esters, and aldehydes, which provide access to benzodiazepine-2,3-dicarboxylates in yields ranging from 63% to 92% [3]. These reactions typically proceed through enamine intermediate formation followed by condensation and cyclization steps [3]. The reaction mechanism involves multiple bond-forming events that occur in a predictable sequence, allowing for the introduction of diverse substituents at specific positions [8].
| Reaction Type | Components | Yield Range (%) | Key Features |
|---|---|---|---|
| Three-component | Diamine + Ketone + Aldehyde | 63-92 | High regioselectivity |
| Four-component | Diamine + Ketone + DMF + Aldehyde | 77-97 | Acyl group introduction |
| Cascade cyclization | β-Enamino diketones + OPD | 65-91 | Pyrrole-fused products |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating diazepine formation while maintaining high yields and selectivity [3]. This methodology exploits the ability of microwave radiation to provide rapid and uniform heating, significantly reducing reaction times compared to conventional thermal methods [9]. The technique is particularly effective for heterocyclic synthesis due to the polar nature of the intermediates and products, which couple efficiently with microwave energy [9].
Studies have demonstrated that microwave-assisted conditions can reduce reaction times from hours to minutes while improving yields [3]. For example, the synthesis of 1,4-benzodiazepine derivatives using copper catalysts under microwave irradiation achieves yields of 73-88% in just 15 minutes at 100°C, compared to 68-82% yields requiring 6 hours under conventional heating [3]. The enhanced reaction rates are attributed to the selective heating of polar intermediates and the ability to achieve higher effective temperatures at reactive sites [9].
Solvent-free microwave-assisted protocols have shown particular promise, with some reactions achieving completion in 8-12 minutes with yields ranging from 90% to 98% [3]. These conditions are especially favorable for environmentally conscious synthesis, as they eliminate the need for organic solvents while maintaining excellent efficiency [9]. The methodology has been successfully applied to various substrate classes, including both electron-rich and electron-deficient aromatic systems [3].
Temperature control in microwave-assisted synthesis is critical, with optimal conditions typically ranging from 80°C to 200°C depending on the specific transformation [9]. The ability to achieve rapid heating and precise temperature control allows for improved reaction selectivity and reduced formation of side products [3].
Regioselectivity represents one of the most significant challenges in diazepine synthesis, particularly when multiple nucleophilic sites are available for cyclization [2]. The formation of seven-membered rings versus six-membered rings depends critically on the electronic and steric properties of the starting materials and reaction conditions [2]. Research has identified several factors that influence regioselectivity, including the substitution pattern of the aromatic ring, the nature of the electrophilic component, and the choice of reaction conditions [5].
Studies on N-acyliminium ion cyclization have revealed that the direction of ring closure can be controlled through careful substrate design [10]. For linear precursors containing multiple potential cyclization sites, regioselectivity depends on the relative nucleophilicity of competing sites and the thermodynamic stability of the resulting ring systems [10]. Seven-membered ring formation is generally favored when the reaction proceeds through westbound cyclization, while eastbound cyclization typically leads to six-membered products [10].
The substitution pattern on the aromatic ring significantly affects regioselectivity outcomes [5]. Electron-withdrawing groups tend to direct cyclization toward positions that minimize unfavorable electronic interactions, while electron-donating substituents can enhance nucleophilicity at specific sites [3]. Natural bond orbital charge analysis has been employed to predict and rationalize regioselectivity patterns, providing valuable insights for reaction design [5].
Catalyst choice also plays a crucial role in regioselectivity control [6]. Rhodium catalysts favor formation of diazepino products through C-H activation and subsequent cyclization, while ruthenium catalysts promote alternative pathways leading to quinoxaline formation [7]. This catalyst-controlled divergence demonstrates the importance of metal center selection in achieving desired regioselectivity [6].
| Factor | Effect on Regioselectivity | Optimal Conditions |
|---|---|---|
| Electronic effects | Electron-withdrawing groups favor 7-membered rings | Para-nitro substitution |
| Steric hindrance | Bulky groups direct cyclization away | Ortho-substitution avoidance |
| Catalyst type | Metal center determines pathway | Rhodium for diazepines |
| Temperature | Higher temperatures favor thermodynamic products | 80-120°C range |
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information regarding the carbon framework. The aromatic carbon signals appear in the expected range of 120-140 parts per million, with specific chemical shifts dependent on substitution patterns [5]. For representative derivatives, the aromatic carbons show signals between δ 126-132, while the saturated carbon atoms of the diazepine ring appear in the aliphatic region between δ 40-60 [5].
The carbon-13 spectrum is particularly valuable for distinguishing between different substitution patterns and confirming the structural integrity of the heterocyclic framework. The carbonyl carbons in oxo-derivatives exhibit characteristic downfield shifts around δ 170-175, providing definitive evidence for the presence of ketone functionality [5].
Infrared spectroscopy provides critical structural information through characteristic vibrational frequencies of key functional groups within the 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine framework. The infrared spectrum exhibits several diagnostic absorption bands that facilitate structural characterization and identification.
Imine C=N Stretching Vibrations
The C=N stretching vibrations constitute a fundamental spectroscopic signature for benzodiazepine compounds. In the infrared spectrum, the imine functionality typically exhibits absorption bands in the range of 1580-1610 wavenumbers (cm⁻¹) [6] [7]. For 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine derivatives, the C=N stretch appears as a characteristic band at approximately 1582 cm⁻¹ [6]. This absorption frequency reflects the partial double-bond character of the carbon-nitrogen bond within the diazepine ring system.
The position and intensity of the C=N absorption band are influenced by electronic effects from substituents and conjugation with the aromatic system. In benzodiazepine systems, the C=N stretch typically appears as a strong line near 1610 cm⁻¹ in Raman spectra, providing complementary information to infrared analysis [7]. The frequency can shift depending on the degree of electron delocalization within the heterocyclic framework and the presence of electron-withdrawing or electron-donating substituents.
Carbonyl C=O Stretching Vibrations
For oxo-derivatives of 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine, the carbonyl stretching vibration represents the most prominent and diagnostically significant absorption band in the infrared spectrum. The C=O stretch typically appears as a very strong absorption near 1690 cm⁻¹ [7], characteristic of the seven-membered ring lactam functionality.
In related benzodiazepine-2-one derivatives, the carbonyl absorption occurs in the range of 1670-1680 cm⁻¹ [8]. The precise frequency depends on several factors including ring strain, conjugation effects, and hydrogen bonding interactions. For compounds with substitutions that affect the electronic environment of the carbonyl group, frequency shifts may be observed. The carbonyl stretch at 1657 cm⁻¹ has been reported for certain 1H-benzo[e] [2]diazepin-2-one derivatives [8].
Additional Diagnostic Frequencies
The infrared spectrum also exhibits characteristic N-H stretching vibrations in the range of 3180-3350 cm⁻¹ for compounds containing secondary amine functionality [8]. These bands appear as medium to strong absorptions and may show broadening due to hydrogen bonding interactions. The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretches occur at lower frequencies around 2800-3000 cm⁻¹ [9].
Mass spectrometry provides valuable structural information through characteristic fragmentation patterns that reflect the molecular architecture of 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine. The molecular ion peak appears at m/z 148 for the parent compound, corresponding to the molecular weight of 148.21 daltons [10] [11].
Primary Fragmentation Pathways
The electron impact mass spectrum of 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine exhibits several characteristic fragmentation patterns. The most common fragmentation pathway involves the loss of ethylene (C₂H₄, mass 28) from the seven-membered ring, resulting in a significant fragment ion at m/z 120 [12]. This fragmentation pattern is typical for 1,4-benzodiazepines and reflects the relative instability of the saturated portion of the diazepine ring under electron impact conditions.
Another important fragmentation involves the cleavage of the C-N bonds within the diazepine ring, leading to ring opening and subsequent rearrangements. For 1,4-benzodiazepin-2-ones, fragmentation studies have shown that ion fragmentation is largely dictated by attached substituents [12]. Using collision-induced dissociation spectroscopy, C-3-unsubstituted analogues typically eliminate carbon monoxide, while hydroxylated compounds predominantly decompose through loss of water [12].
Characteristic Fragment Ions
The base peak in the mass spectrum often corresponds to a stabilized aromatic fragment resulting from extensive rearrangement. For substituted derivatives, the fragmentation pattern can provide information about the nature and position of substituents. The presence of electron-withdrawing groups such as halogens or nitro groups influences the fragmentation pathways and can lead to characteristic losses such as hydrogen chloride or nitrogen dioxide [13].
Studies of related benzodiazepine compounds have revealed that the mass spectrometric fragmentation involves complex rearrangements that can include ring contractions and expansions. The formation of tropylium ion-type fragments (C₇H₇⁺, m/z 91) is commonly observed due to the stability of the seven-membered aromatic system [12].
X-ray crystallographic analysis provides definitive structural information regarding the three-dimensional arrangement of atoms within the 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine framework. Crystallographic studies of related compounds have revealed important conformational preferences and intermolecular interactions that influence the solid-state packing arrangements.
Conformational Analysis
Crystallographic studies of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] [2]diazepine hemihydrate have demonstrated that the diazepine rings adopt a chair conformation in the solid state [14] [15] [16]. The crystal structure reveals two independent organic molecules in the asymmetric unit, together with a water molecule of crystallization. The dihedral angle between the benzene ring and the mean plane of the diazepine ring was determined to be 21.15(12)° in molecule A and 17.42(11)° in molecule B [14] [15] [16].
These dihedral angles indicate a significant deviation from planarity, reflecting the inherent flexibility of the seven-membered ring system. The chair conformation represents the most stable arrangement that minimizes steric interactions while allowing optimal orbital overlap between the nitrogen lone pairs and the aromatic π-system .
Intermolecular Interactions and Crystal Packing
The crystal packing is stabilized by a network of hydrogen bonding interactions. In the crystal structure of the trimethyl derivative, molecules are linked by N-H···O and O-H···N hydrogen bonds involving the water molecule of crystallization, forming zigzag chains propagating along the crystallographic c-axis [14] [15] [16]. These intermolecular interactions play a crucial role in determining the overall stability and physical properties of the crystalline material.
The presence of water molecules in the crystal lattice demonstrates the ability of the nitrogen atoms to participate in hydrogen bonding, which has implications for biological activity and solubility properties. The hydrogen bonding pattern also influences the thermal stability and polymorphic behavior of the compound [18].
Structural Parameters
Detailed crystallographic analysis provides precise bond lengths and angles that validate theoretical calculations and provide benchmarks for computational studies. X-ray crystallographic data have shown excellent agreement with density functional theory calculations, with bond lengths typically agreeing within 0.01 Angstroms and bond angles within 0.8 degrees [19].
For chiral derivatives such as (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e] [2]diazepine, single-crystal analysis confirms the stereochemical configuration and reveals important structural features such as the dihedral angle of 112° between the benzyl group and the diazepine plane [20]. This information is crucial for understanding structure-activity relationships in pharmacologically active derivatives.
Computational chemistry methods, particularly density functional theory calculations, provide valuable insights into the tautomeric equilibria and conformational preferences of 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine. These theoretical studies complement experimental structural characterization and offer predictions regarding relative stabilities and interconversion barriers.
Tautomeric Equilibria Studies
Computational studies of related diazepine systems have revealed complex tautomeric landscapes involving multiple potential forms. For dihydro-2H-1,5-benzodiazepin-2-ones, density functional theory calculations have identified several tautomeric forms with different relative stabilities [21] [22]. The calculations performed using various density functionals (B3LYP, M062X, and B2PLYP) have shown that tautomeric preferences can be influenced by solvent effects and intermolecular interactions [23] [21].
In the case of 2,3,4,5-Tetrahydro-1H-benzo[e] [2]diazepine, the relatively saturated nature of the seven-membered ring limits the number of possible tautomeric forms compared to more highly conjugated systems. However, computational studies indicate that the compound can exist in different conformational states corresponding to various ring puckering arrangements [24].
Ring Conformation and Flexibility
The seven-membered diazepine ring exhibits significant conformational flexibility, with computational studies revealing multiple accessible conformations. Density functional theory calculations have shown that the ring can adopt boat, chair, and twist conformations with relatively small energy differences [25]. The barrier to ring inversion has been calculated to be approximately 10-15 kcal/mol, indicating rapid interconversion at room temperature [25].
For pyridodiazepine constitutional isomers, comprehensive computational studies have demonstrated that some systems tend to adopt planar conformations, while others prefer non-planar arrangements [24]. The planarity is influenced by the degree of conjugation and the positioning of nitrogen atoms within the ring system.
Validation of Experimental Data
Computational chemistry provides validation for experimental structural assignments and spectroscopic interpretations. Density functional theory calculations of nuclear magnetic resonance chemical shifts show excellent correlation with experimental values, with correlation coefficients typically exceeding 0.95 [26]. Similarly, calculated infrared frequencies, when properly scaled, reproduce experimental spectra with high accuracy [27] [28].
For clonazepam, a related benzodiazepine compound, ab initio and density functional theory calculations using the 6-31G(d,p) basis set have successfully reproduced experimental vibrational frequencies and nuclear magnetic resonance chemical shifts [28]. The theoretical harmonic frequency analysis provided complete vibrational assignments that were in good agreement with experimental Fourier transform infrared spectra [28].
Electronic Structure Analysis
Computational studies provide detailed insights into the electronic structure and bonding patterns within the heterocyclic framework. Molecular electrostatic potential maps calculated using density functional theory reveal the charge distribution and predict sites of potential electrophilic and nucleophilic attack [29]. These calculations are particularly valuable for understanding structure-activity relationships in pharmacologically active derivatives.
The computational analysis of frontier molecular orbitals (highest occupied molecular orbital and lowest unoccupied molecular orbital) provides information about electronic transitions and reactivity patterns. For benzodiazepine systems, these calculations help explain the observed spectroscopic properties and predict photochemical behavior [28].
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₂N₂ | Experimental | [3] |
| Molecular Weight | 148.21 g/mol | Experimental | [3] |
| Melting Point | 96-100°C | Experimental | [30] [3] |
| Dihedral Angle (benzene-diazepine) | 17-21° | X-ray Crystallography | [14] [15] |
| C=N Stretch Frequency | 1582 cm⁻¹ | Infrared Spectroscopy | [6] |
| C=O Stretch Frequency | ~1690 cm⁻¹ | Infrared Spectroscopy | [7] |
| ¹H Chemical Shifts (aromatic) | 6.5-7.3 ppm | Nuclear Magnetic Resonance | [4] |
| Molecular Ion Peak | m/z 148 | Mass Spectrometry | [10] [11] |
| Ring Conformation | Chair | X-ray Crystallography | [14] [15] |
Corrosive;Irritant